molecular formula C6H10O2 B1216349 3,4-Hexanedione CAS No. 4437-51-8

3,4-Hexanedione

Cat. No.: B1216349
CAS No.: 4437-51-8
M. Wt: 114.14 g/mol
InChI Key: KVFQMAZOBTXCAZ-UHFFFAOYSA-N
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Description

3,4-Hexanedione is an organic compound with the molecular formula C6H10O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its pungent, unpleasant odor reminiscent of butter and a taste similar to that of diacetyl . It is also referred to as hexane-3,4-dione or bipropionyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Hexanedione can be synthesized by the condensation of ethyl propionate in the presence of sodium metal, followed by oxidation of the resulting propionin with copper acetate or ferric chloride . Another method involves heating and oxidizing propionoin at temperatures between 90-120°C in a trivalent ferric salt aqueous solution .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Hexanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various halogens and other substituents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3,4-Hexanedione has several scientific research applications:

Comparison with Similar Compounds

    2,5-Hexanedione: Another diketone with similar neurotoxic properties.

    2,3-Hexanedione: A structural isomer with different chemical properties.

    2,4-Hexanedione: Another structural isomer with distinct reactivity.

Uniqueness: 3,4-Hexanedione is unique due to its specific structure and the resulting chemical and biological properties. Its ability to form Schiff bases and pyrroles makes it particularly interesting for research into neurotoxicity and protein interactions .

Properties

IUPAC Name

hexane-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFQMAZOBTXCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047681
Record name 3,4-Hexanedione
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, yellow oil
Record name 3,4-Hexanedione
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Record name 3,4-Hexanedione
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Boiling Point

123.00 to 125.00 °C. @ 760.00 mm Hg
Record name 3,4-Hexanedione
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Solubility

slightly, almost insoluble in water; soluble in alcohol and oils; very soluble in propylene glycol
Record name 3,4-Hexanedione
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Record name 3,4-Hexanedione
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Density

0.941-0.950 (20°)
Record name 3,4-Hexanedione
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CAS No.

4437-51-8
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Record name 3,4-HEXANEDIONE
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Record name 3,4-Hexanedione
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Melting Point

-10 °C
Record name 3,4-Hexanedione
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-hexanedione?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various techniques are employed for characterization, including IR, UV-VIS, NMR (~1H NMR and ~(13)C NMR) [], and mass spectrometry (MS) [, ].

Q3: How is this compound formed in food?

A3: this compound is formed as an intermediate in the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking at high temperatures. []

Q4: Can this compound be synthesized through chemical means?

A4: Yes, this compound can be synthesized using propanal as the starting material. The process involves a two-step reaction, starting with the self-condensation of propanal to form propionoin, followed by oxidation with hydrogen peroxide in the presence of iron(II) sulfate to yield this compound. []

Q5: How does this compound interact with amino acids?

A5: Research suggests this compound interacts with cysteine under wine-like conditions (pH 3.5, 20 ± 2 °C, 12% ethanol/water) to produce various 5-membered heterocyclic compounds. This reaction is thought to contribute to the aroma profile of certain wines. [] Furthermore, studies using labeled alanine in a model system revealed that this compound can be formed through a chain elongation process involving sugar-derived α-dicarbonyl compounds and alanine. The proposed mechanism involves decarboxylative aldol addition reactions. []

Q6: Does this compound interact with any proteins?

A6: Studies have demonstrated that this compound inhibits the mitochondrial oxoglutarate carrier (OGC). This inhibition is thought to involve the interaction of this compound with an essential arginine residue within or near the substrate-binding site of the OGC. [] This interaction may contribute to the cytotoxic effects of this compound. []

Q7: How does this compound induce cell death?

A7: Research suggests this compound may induce apoptosis-like cell death by inhibiting the oxoglutarate carrier (OGC), which could lead to the release of apoptosis-inducing factor (AIF). [] This mechanism requires further investigation.

Q8: Are there any known long-term effects of this compound exposure?

A8: Currently, there is limited data on the long-term effects of this compound exposure in humans. Further research is needed to assess potential chronic toxicity.

Q9: Can this compound be used in chemical synthesis?

A9: Yes, this compound can act as a substrate in thiazolium-catalyzed Stetter reactions, enabling the conjugate addition of propionyl anions to α,β-unsaturated acceptors. []

Q10: Is this compound used in any biocatalytic reactions?

A10: Research shows that the butanediol dehydrogenase enzyme from Bacillus clausii DSM 8716T can reduce this compound to its corresponding α-hydroxy ketone and vicinal diol. [] This enzymatic reduction demonstrates the potential application of this compound in biocatalytic synthesis.

Q11: How is this compound typically quantified in complex mixtures?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify this compound in various matrices, including food and biological samples. [, , ]

Q12: Are there any specific methods for analyzing this compound in beverages?

A12: Yes, a method employing vortex-assisted liquid-liquid microextraction (VALLME) coupled with high-performance liquid chromatography-diode array detector (HPLC-DAD) has been developed for the simultaneous determination of this compound, glyoxal, and methylglyoxal in various beverages. []

Q13: Has this compound been investigated for its use in material science?

A13: Studies have used this compound as a probe molecule to investigate diffusion behavior in polymer solutions. [] These findings contribute to our understanding of polymer dynamics and could inform the development of novel materials.

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